
L-Prolylglycyl-L-isoleucyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolylglycyl-L-isoleucyl-L-serine is a tripeptide composed of the amino acids L-proline, glycine, L-isoleucine, and L-serine. Tripeptides like this compound are of significant interest in biochemistry and pharmacology due to their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound can be achieved through fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the desired peptide, which is then extracted and purified.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolylglycyl-L-isoleucyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the peptide backbone or side chains.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced peptides, and substituted analogs with modified biological activities.
Applications De Recherche Scientifique
L-Prolylglycyl-L-isoleucyl-L-serine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and protein interactions.
Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the production of peptide-based drugs and as a research tool in drug discovery.
Mécanisme D'action
The mechanism of action of L-Prolylglycyl-L-isoleucyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in disease pathways or activate receptors that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another tripeptide with similar structural features and biological activities.
Glycyl-L-prolyl-L-glutamate: A tripeptide studied for its neuroprotective effects.
Uniqueness
L-Prolylglycyl-L-isoleucyl-L-serine is unique due to its specific amino acid sequence, which imparts distinct biological properties. Its combination of L-proline, glycine, L-isoleucine, and L-serine residues allows it to interact with different molecular targets and exhibit unique therapeutic potential.
Propriétés
Numéro CAS |
823802-94-4 |
|---|---|
Formule moléculaire |
C16H28N4O6 |
Poids moléculaire |
372.42 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N4O6/c1-3-9(2)13(15(24)19-11(8-21)16(25)26)20-12(22)7-18-14(23)10-5-4-6-17-10/h9-11,13,17,21H,3-8H2,1-2H3,(H,18,23)(H,19,24)(H,20,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
Clé InChI |
DFEBWDUZXHDXJY-ZPFDUUQYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
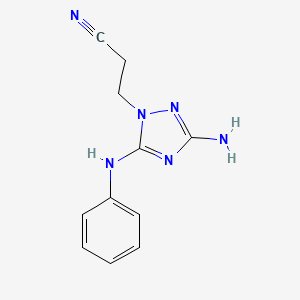
![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)
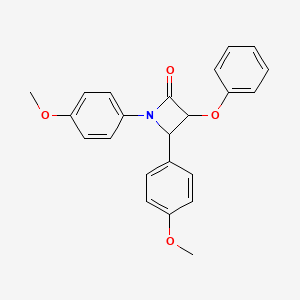

![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

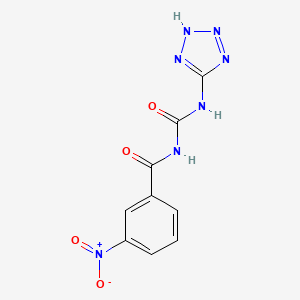
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
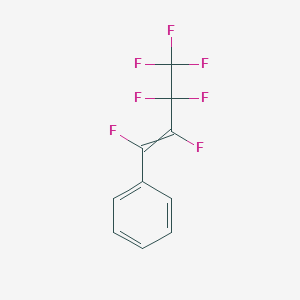
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
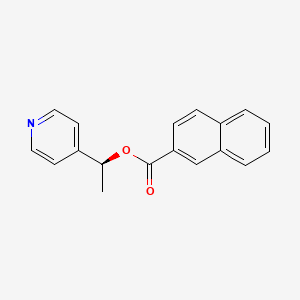
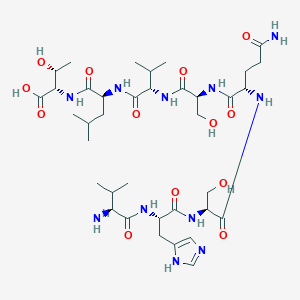
![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)
